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Compound Name: 3-Chloro-2-methoxypyridine

Cat. No.: B078714 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
3-Chloro-2-methoxypyridine is a substituted pyridine derivative of significant interest in

medicinal chemistry and agrochemical research.[1][2] Its structural features, including a

reactive chlorine atom and a methoxy group on the pyridine scaffold, make it a versatile

building block for the synthesis of more complex molecules.[1][2] The pyridine ring is a

common motif in many approved drugs, and its substitution pattern can significantly influence

pharmacological activity, selectivity, and pharmacokinetic properties. This guide provides a

comprehensive overview of commercial suppliers, key technical data, and a plausible synthetic

route for 3-Chloro-2-methoxypyridine, intended to support laboratory-scale synthesis and

process development.

Commercial Suppliers
A variety of chemical suppliers offer 3-Chloro-2-methoxypyridine, typically with purities of

97% or higher. The following table summarizes a selection of commercial sources. Pricing is

generally available upon request from the individual suppliers.
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Supplier Purity Specification CAS Number Additional Notes

--INVALID-LINK-- --- 13472-84-9

Chemical

manufacturer since

2010.[3]

--INVALID-LINK-- --- 1190198-20-9 ---

--INVALID-LINK-- ≥ 97% (GC) 13472-84-9

Offers Safety Data

Sheets (SDS) and

Product Specification

sheets.[4]

--INVALID-LINK--
Varies by supplier

(e.g., 99% min)
13472-84-9

A platform listing

multiple

manufacturers and

suppliers.[1][5]

--INVALID-LINK-- --- 13472-84-9

Specializes in organic

compounds and active

pharmaceutical

ingredients.[6]

--INVALID-LINK-- --- 13472-84-9

A platform connecting

buyers with chemical

suppliers.[6]

--INVALID-LINK-- 97.0% (GC) 13472-84-9 ---

--INVALID-LINK-- >97.0%(GC) 13472-84-9 ---

--INVALID-LINK-- >97.0%(GC) 13472-84-9

Provides analytical

charts and safety

information.

--INVALID-LINK-- --- 13472-84-9

Specializes in the

production and export

of chemicals.[6]

Physicochemical and Technical Data
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The following table summarizes the key quantitative data for 3-Chloro-2-methoxypyridine.

Property Value Source(s)

CAS Number 13472-84-9 [1][4][5]

Molecular Formula C₆H₆ClNO [1][4][5]

Molecular Weight 143.57 g/mol [1][4][5]

Purity ≥ 97% (GC) [4]

Appearance
Light yellow to yellow to

orange clear liquid
[4]

Boiling Point 53 °C at 3 mmHg [1][4]

Density 1.25 g/cm³ [4]

Refractive Index n20D 1.54 [4]

MDL Number MFCD03095227 [1][4][5]

Storage Store at room temperature [4]

Synthesis Pathway and Experimental Protocols
While a specific, single-publication synthesis protocol for 3-Chloro-2-methoxypyridine is not

readily available in the searched literature, a plausible and chemically sound synthetic route

can be constructed from published methods for analogous compounds. The proposed pathway

involves a two-step process starting from 2-piperidone: 1) chlorination to form the key

intermediate 3-chloro-2-hydroxypyridine, followed by 2) methylation to yield the final product.

The following diagram illustrates the proposed synthetic workflow.
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Proposed Synthesis of 3-Chloro-2-methoxypyridine

Step 1: Synthesis of 3-Chloro-2-hydroxypyridine

Step 2: Methylation

2-Piperidone

1,3,3-Trichloro-2-piperidone

Chlorination
(e.g., SO2Cl2, catalyst)

3-Chloro-2-hydroxypyridine

HCl Elimination

3-Chloro-2-hydroxypyridine

3-Chloro-2-methoxypyridine

Methylation
(e.g., Iodomethane, Base)

Click to download full resolution via product page

Caption: Proposed two-step synthesis of 3-Chloro-2-methoxypyridine.
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Experimental Protocol 1: Synthesis of 3-Chloro-2-
hydroxypyridine (Intermediate)
This protocol is adapted from the general methodology described in patent CN110818621B for

the synthesis of 3-chloro-2-hydroxypyridine from 2-piperidone.[7]

Materials:

2-Piperidone

Chlorinating agent (e.g., sulfuryl chloride, SO₂Cl₂)

Catalyst (as specified in the patent, often a radical initiator)

Solvent (e.g., an inert organic solvent)

Base for elimination step (e.g., triethylamine)

Procedure:

Chlorination: In a suitable reaction vessel, dissolve 2-piperidone in an inert solvent. Add the

catalyst. While stirring, add the chlorinating agent dropwise, maintaining the reaction

temperature as specified in the source literature (typically controlled to prevent side

reactions). The reaction progress is monitored by a suitable analytical technique such as

TLC or GC.

HCl Elimination: Once the chlorination is complete, a base (e.g., triethylamine) is added to

the reaction mixture to facilitate the elimination of hydrogen chloride, leading to the formation

of the aromatic pyridine ring. The mixture is stirred until the reaction is complete.

Work-up and Isolation: The reaction mixture is then worked up, which may involve washing

with water and brine to remove salts and the base. The organic layer is dried over an

anhydrous drying agent (e.g., sodium sulfate), filtered, and the solvent is removed under

reduced pressure.

Purification: The crude 3-chloro-2-hydroxypyridine is then purified, typically by

recrystallization or column chromatography, to yield the desired intermediate.
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Experimental Protocol 2: Synthesis of 3-Chloro-2-
methoxypyridine
This protocol is adapted from analogous methoxylation reactions of hydroxypyridines found in

the chemical literature.[8]

Materials:

3-Chloro-2-hydroxypyridine

Methylating agent (e.g., iodomethane or dimethyl sulfate)

Base (e.g., potassium carbonate or sodium methoxide)

Anhydrous solvent (e.g., DMF, acetone, or toluene)

Procedure:

Reaction Setup: To a suspension of 3-chloro-2-hydroxypyridine in a suitable anhydrous

solvent, add a base such as potassium carbonate.

Methylation: Add the methylating agent (e.g., iodomethane) to the suspension. The reaction

mixture is stirred at room temperature or with gentle heating until the starting material is

consumed, as monitored by TLC or LC-MS.

Work-up and Isolation: Upon completion, the solid byproducts (e.g., potassium iodide) are

removed by filtration. The filtrate is concentrated under reduced pressure to remove the

solvent. The resulting crude product is then taken up in an organic solvent (e.g., ethyl

acetate) and washed with water and brine.

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and

concentrated. The crude 3-Chloro-2-methoxypyridine is then purified by distillation under

reduced pressure or by column chromatography to yield the final product.

Applications in Research and Development
3-Chloro-2-methoxypyridine serves as a valuable intermediate in the synthesis of a wide

range of bioactive compounds. Its applications are primarily in:
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Pharmaceutical Synthesis: It is a key building block for various drug candidates, including

those with potential anti-inflammatory and analgesic properties.[4] The chlorine atom can be

displaced through nucleophilic aromatic substitution or participate in cross-coupling

reactions, allowing for the introduction of diverse functional groups.

Agrochemicals: This compound is utilized in the development of new herbicides and

fungicides.[2][4] The specific substitution pattern can contribute to the efficacy and selectivity

of the final agrochemical product.

Materials Science: The unique electronic properties of the substituted pyridine ring make it a

candidate for incorporation into advanced materials, such as polymers and coatings.[4]

The following diagram illustrates a general workflow for the utilization of 3-Chloro-2-
methoxypyridine in a drug discovery context, specifically through a Suzuki cross-coupling

reaction, a common method for forming carbon-carbon bonds.
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General Workflow: Suzuki Coupling in Drug Discovery

3-Chloro-2-methoxypyridine

Suzuki Cross-Coupling

Boronic Acid Derivative

Coupled Product
(Potential Drug Candidate)

Purification
(e.g., Chromatography)

Biological Screening

Lead Optimization
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Caption: Workflow for Suzuki coupling using 3-Chloro-2-methoxypyridine.
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This guide provides a foundational resource for researchers working with 3-Chloro-2-
methoxypyridine. For detailed, lot-specific information, it is always recommended to consult

the certificates of analysis provided by the suppliers.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering
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